ethyl oxo(4H-1,2,4-triazol-4-ylamino)acetate
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Overview
Description
Ethyl oxo(4H-1,2,4-triazol-4-ylamino)acetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl oxo(4H-1,2,4-triazol-4-ylamino)acetate typically involves the reaction of ethyl oxoacetate with 4-amino-1,2,4-triazole. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst may be used to enhance the reaction rate. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to increase efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl oxo(4H-1,2,4-triazol-4-ylamino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in various substituted triazole derivatives.
Scientific Research Applications
Ethyl oxo(4H-1,2,4-triazol-4-ylamino)acetate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its triazole moiety is known to interact with various biological targets, making it a candidate for drug development.
Agriculture: It can be used as a precursor for the synthesis of agrochemicals such as herbicides and fungicides.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl oxo(4H-1,2,4-triazol-4-ylamino)acetate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential proteins in bacteria or fungi, leading to their death. The exact molecular pathways involved depend on the specific application and target organism.
Comparison with Similar Compounds
Ethyl oxo(4H-1,2,4-triazol-4-ylamino)acetate can be compared with other triazole derivatives such as:
1,2,4-Triazole: A simple triazole compound with broad-spectrum antimicrobial activity.
Fluconazole: A triazole antifungal drug used to treat various fungal infections.
Ritonavir: An antiretroviral drug containing a triazole moiety, used in the treatment of HIV/AIDS.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H8N4O3 |
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Molecular Weight |
184.15 g/mol |
IUPAC Name |
ethyl 2-oxo-2-(1,2,4-triazol-4-ylamino)acetate |
InChI |
InChI=1S/C6H8N4O3/c1-2-13-6(12)5(11)9-10-3-7-8-4-10/h3-4H,2H2,1H3,(H,9,11) |
InChI Key |
MDXRCRPTMGKTMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)NN1C=NN=C1 |
Origin of Product |
United States |
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